(2-pyridyl)(3-chloro-2-pyridyl)amine
Description
(2-Pyridyl)(3-chloro-2-pyridyl)amine is a bidentate ligand featuring two pyridyl substituents attached to an amine nitrogen. One pyridyl ring is substituted with a chlorine atom at the 3-position, introducing steric and electronic modifications compared to unsubstituted analogues.
Properties
CAS No. |
138144-95-3 |
|---|---|
Molecular Formula |
C10H8ClN3 |
Molecular Weight |
206 |
Synonyms |
(2-pyridyl)(3-chloro-2-pyridyl)amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Tris(2-pyridyl)amine
- Structure : Contains three 2-pyridyl groups attached to a central amine nitrogen.
- Coordination Behavior : Acts as a tridentate ligand, forming six-membered chelate rings with transition metals (e.g., Re, Ir, W) .
- Electronic Effects: Lacks electron-withdrawing substituents, leading to stronger σ-donor properties compared to chlorinated derivatives.
Benzyldi(2-pyridyl)amine
3-Chloropyridin-2-amine
- Structure: A mono-pyridylamine with a chlorine atom at the 3-position.
- Intermolecular Interactions : Forms centrosymmetric cyclic dimers via N–H⋯N hydrogen bonds and exhibits short Cl⋯Cl contacts (3.278 Å), influencing crystallinity .
- Synthesis Relevance : Often isolated as a by-product in the synthesis of agrochemical intermediates (e.g., chlorantraniliprole precursors) .
Substitution Pattern Effects
Chloro vs. Methoxy Substituents
- 5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9):
- The methoxy group (-OCH₃) is electron-donating, increasing electron density on the pyridyl ring. This contrasts with the electron-withdrawing chlorine in (2-pyridyl)(3-chloro-2-pyridyl)amine, which may reduce basicity of the amine nitrogen .
- Applications : Methoxy-substituted derivatives are often explored in pharmaceutical intermediates due to enhanced metabolic stability .
Halogen Diversity
- Reactivity: Iodo-substituted pyridines are more reactive toward nucleophilic aromatic substitution than chloro derivatives .
Coordination Chemistry
- Chlorine’s Role: In (2-pyridyl)(3-Cl-2-pyridyl)amine, the chloro substituent may weakly coordinate to metals or participate in non-covalent interactions (e.g., Cl⋯π), though this is less common than in iodo analogues .
Physicochemical Properties
- Hydrogen Bonding : (2-Pyridyl)(3-Cl-2-pyridyl)amine likely forms weaker N–H⋯N bonds compared to 3-chloropyridin-2-amine due to steric hindrance from the second pyridyl group .
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